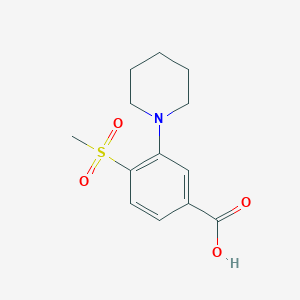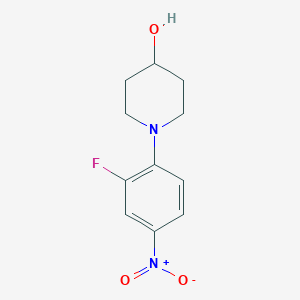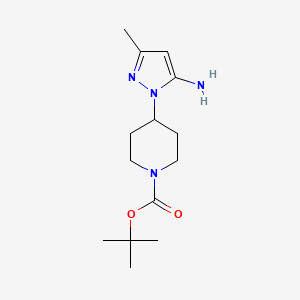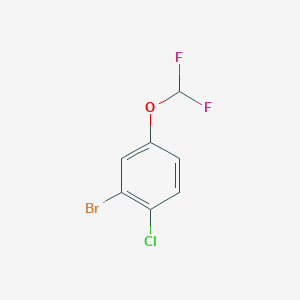![molecular formula C12H14N2 B1328792 1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole CAS No. 7546-78-3](/img/structure/B1328792.png)
1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole
Overview
Description
1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole is a compound with the molecular formula C12H14N2 . It has a molecular weight of 186.25 g/mol . The compound is also known by other names such as Azepino[4,5-b]indole, 1,2,3,4,5,6-hexahydro- .
Molecular Structure Analysis
The InChI string for 1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole is InChI=1S/C12H14N2/c1-2-4-11-9 (3-1)10-5-7-13-8-6-12 (10)14-11/h1-4,13-14H,5-8H2 . The canonical SMILES string is C1CNCCC2=C1C3=CC=CC=C3N2 .Chemical Reactions Analysis
While specific chemical reactions involving 1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole are not detailed in the available resources, it has been used as a scaffold for the synthesis of derivatives with potential neuroleptic activity .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 27.8 Ų and a complexity of 205 . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has no rotatable bonds .Scientific Research Applications
Alzheimer’s Disease Treatment
Derivatives of 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole have been investigated as scaffolds for butyrylcholinesterase-selective inhibitors with additional neuroprotective activities for Alzheimer’s disease. These derivatives are effective inhibitors of acetylcholinesterase and butyrylcholinesterase—enzymes whose increased activity can worsen the condition in this disease .
Sedative and Anxiolytic-like Activity
The compound DM506 (3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole) has been reported to induce sedative- and anxiolytic-like activity in mice by a mechanism involving 5-HT2A receptor activation .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole interacts with its targets by inhibiting their activity . It has been found that the compound and its derivatives can inhibit both AChE and BChE, with a structure-dependent selectivity towards BChE . This inhibition results in an increase in acetylcholine levels, which can help improve cognitive function .
Biochemical Pathways
The inhibition of AChE and BChE by 1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole affects the cholinergic pathway . This pathway is involved in the transmission of nerve impulses in the brain. By inhibiting the enzymes that break down acetylcholine, the compound increases the availability of this neurotransmitter, enhancing nerve impulse transmission .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole are not available, the compound’s molecular weight (186.259) suggests it may have favorable pharmacokinetic properties . The molecular weight is within the range typically associated with good absorption and distribution characteristics .
Result of Action
The inhibition of AChE and BChE by 1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole leads to increased acetylcholine levels . This can result in improved cognitive function, making the compound potentially useful in the treatment of conditions like Alzheimer’s disease . Moreover, certain derivatives of the compound have shown neuroprotective effects, further suggesting potential therapeutic applications .
properties
IUPAC Name |
1,2,3,4,5,6-hexahydroazepino[4,5-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-4-11-9(3-1)10-5-7-13-8-6-12(10)14-11/h1-4,13-14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUNYFTXLWTSNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274826 | |
| Record name | 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7546-78-3 | |
| Record name | 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328711.png)
![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid](/img/structure/B1328713.png)
![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328714.png)
![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328720.png)
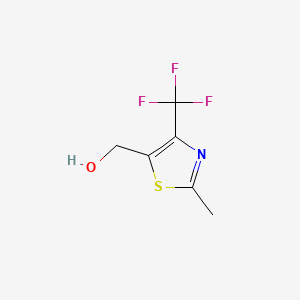
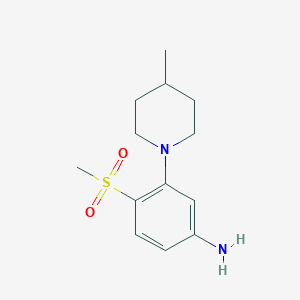
![1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide](/img/structure/B1328731.png)
![1-[2-(Methylsulfonyl)-4-nitrophenyl]homopiperazine](/img/structure/B1328732.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328736.png)
